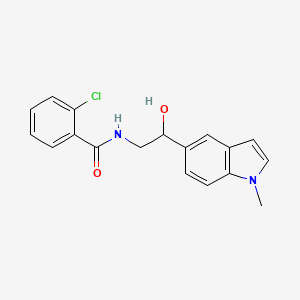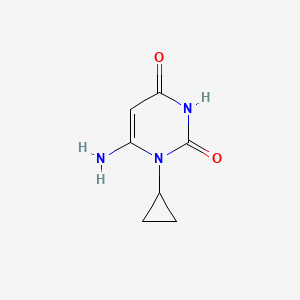
(1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid is a complex organic compound featuring a cubane core structure Cubane, a highly strained hydrocarbon, is notable for its cubic geometry and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid typically involves multiple steps, starting from commercially available cubane derivatives. Key steps include:
Functionalization of the Cubane Core: Introduction of the carboxylic acid group through oxidation reactions.
Protection of the Amine Group: Use of tert-butoxycarbonyl chloride to protect the amine group, preventing unwanted side reactions.
Coupling Reactions: Formation of the final product through coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification Techniques: Utilizing chromatography and crystallization methods to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carboxylic acids to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of primary or secondary alcohols.
Substitution: Generation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique cubane structure provides a rigid framework that can influence the properties of the resulting compounds.
Biology
In biological research, this compound can be used to study the effects of rigid, strained structures on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or protein-ligand binding.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The rigid cubane core might impart unique pharmacokinetic and pharmacodynamic properties to drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced mechanical properties or stability.
Mécanisme D'action
The mechanism of action of (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The rigid cubane structure can affect the binding affinity and specificity, potentially leading to unique biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cubane-1-carboxylic acid: Lacks the tert-butoxycarbonyl protected amine group.
(1s,2R,3r,8S)-4-aminomethylcubane-1-carboxylic acid: Similar structure but without the Boc protection.
Cubane derivatives with different functional groups: Variations in functional groups can lead to different chemical and biological properties.
Uniqueness
(1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylic acid is unique due to the combination of the cubane core with the tert-butoxycarbonyl protected amine and carboxylic acid groups. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-13(2,3)20-12(19)16-4-14-5-8-6(14)10-7(14)9(5)15(8,10)11(17)18/h5-10H,4H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJBNPBOLKYHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate](/img/structure/B2965219.png)

![3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid](/img/structure/B2965222.png)


![Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965228.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2965232.png)
![1-[2-(4-chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2965233.png)





